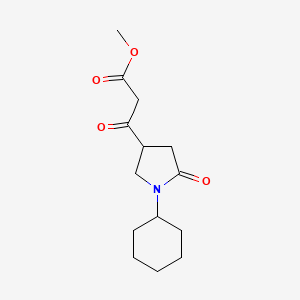

Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Description

Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a pyrrolidinone-derived ester featuring a cyclohexyl substituent at the 1-position of the pyrrolidin-5-one ring and a methyl oxopropanoate group at the 3-position. Its structural framework allows for diverse modifications, making it valuable for studying structure-activity relationships (SAR) .

Properties

IUPAC Name |

methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-19-14(18)8-12(16)10-7-13(17)15(9-10)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLLRMCRYCDGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215028 | |

| Record name | Methyl 1-cyclohexyl-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229623-77-1 | |

| Record name | Methyl 1-cyclohexyl-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-cyclohexyl-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with pyrrolidine to form the pyrrolidinone ring, followed by esterification with methyl 3-oxopropanoate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate has a molecular formula of and a molecular mass of approximately 267.32 g/mol. The compound features a pyrrolidine ring, which is significant in its biological activity. Its structural characteristics contribute to its potential applications in drug development, particularly as an antiviral agent.

Antiviral Activity

Recent studies have highlighted the potential of compounds related to this compound in treating viral infections, including coronaviruses. For instance, research has shown that certain analogs exhibit sub-micromolar activity against viral proteases, indicating their potential as antiviral agents .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Vinyl methyl ketone analog | SARS-CoV-2 | <0.5 | |

| This compound | TBD | TBD |

Drug Design and Optimization

The compound serves as a lead structure for the design of new drugs targeting various diseases. The optimization process often involves modifying the cyclohexyl and pyrrolidine moieties to enhance potency and selectivity. One study focused on the lead optimization of peptide-based vinyl methyl ketone analogs, revealing insights into structure-activity relationships that can be applied to this compound .

Synthesis and Chemical Reactions

The synthesis of this compound has been documented in various chemical literature, showcasing methods that utilize non-aqueous reactions under controlled atmospheres to ensure high yields and purity . Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic purposes.

Case Study 1: Antiviral Efficacy Against Coronaviruses

In a recent investigation, a series of pyrrolidine derivatives were screened for antiviral activity against coronaviruses. This compound was included in the study due to its structural similarities with known antiviral compounds. Preliminary results indicated promising activity, warranting further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Structure-Based Drug Design

Another study utilized structure-based drug design techniques to optimize compounds similar to this compound. The researchers employed molecular docking simulations to predict binding affinities with viral targets, leading to the identification of modifications that could enhance efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound belongs to a family of methyl 3-oxopropanoate derivatives with substitutions on the pyrrolidinone ring. Key analogs include:

Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate (Compound 3)

- Substituents: A benzophenone-amino group replaces the cyclohexyl group.

- Synthesis: Prepared via reaction of 4-aminobenzophenone with methyl malonyl chloride, highlighting the use of nucleophilic acyl substitution .

- Key Difference: The aromatic benzophenone moiety may enhance UV stability but reduces lipophilicity compared to the cyclohexyl group in the target compound.

Methyl 3-(1-(2-Methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

- Substituents: A 2-methoxyethyl group at the pyrrolidinone 1-position.

Methyl 3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

- Substituents: A benzyl-pyrazole group replaces the pyrrolidinone ring.

- Calculated Properties: LogD (pH 5.5): ~1.5 (indicating moderate lipophilicity). H-bond acceptors: 3; H-bond donors: 0.

- Comparison: The pyrazole ring may confer distinct electronic effects, altering reactivity in cross-coupling reactions compared to pyrrolidinone-based analogs .

Physical and Spectroscopic Properties

*Estimated based on cyclohexyl’s hydrophobicity.

Biological Activity

Methyl 3-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate, also known by its CAS number 1229623-77-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO4, with a molecular weight of 267.32 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO4 |

| Molecular Weight | 267.32 g/mol |

| CAS Number | 1229623-77-1 |

| Purity | >98% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methods may include the use of itaconic acid derivatives as starting materials, followed by cyclization and esterification reactions to yield the final product .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. A study focusing on related pyrrolidine derivatives showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Neuroprotective Effects

The presence of a pyrrolidine moiety is associated with neuroprotective effects in certain compounds. Research has suggested that such compounds can enhance cognitive functions and protect against neurodegenerative disorders by modulating neurotransmitter systems .

Study on Antimicrobial Activity

In a comparative study, several pyrrolidine derivatives were tested for their antimicrobial efficacy. This compound exhibited notable inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound showed significant reduction in cell viability in vitro, warranting further investigation into their mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.